molecular formula C15H11ClN2O3S B2417703 Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate CAS No. 545437-54-5

Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate

Cat. No. B2417703
CAS RN: 545437-54-5
M. Wt: 334.77
InChI Key: LSKOTDRVGQOQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-chlorophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate (MCTC) is a synthetic compound with a wide range of applications in scientific research. MCTC is a member of the thiophene family of compounds, which are known for their diverse biological activities. This compound has been studied extensively for its potential uses in biological research, as well as its pharmacological properties. In

Scientific Research Applications

Genotoxic and Carcinogenic Potential

  • Methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a related thiophene derivative, was assessed for its genotoxic/mutagenic and carcinogenic potentials. The study found no positive response in Ames tests and DNA damage was observed only after high concentration exposure (Lepailleur et al., 2014).

Antimicrobial Activity

  • 2-Amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, a compound structurally similar to the mentioned chemical, showed promising antimicrobial activity. The compound was synthesized using the Gewald reaction and screened for antimicrobial properties (Arora et al., 2013).

Chemical Synthesis and Applications

  • Methyl 3-hydroxythiophene-2-carboxylate, another related compound, was used in a study for the synthesis of thiophene-2,4-diols and further chemical applications (Corral & Lissavetzky, 1984).
  • The synthesis and structural elucidation of novel thiophene and benzothiophene derivatives were explored for potential anti-proliferative activity against various cancer cell lines (Mohareb et al., 2016).

Dyeing and Textile Applications

  • Novel 4-arylazo-3-methylthiophenes were synthesized and applied to polyester fabrics as disperse dyes, exhibiting antibacterial efficacy against bacteria like Staphylococcus aureus and Escherichia coli (Gafer & Abdel‐Latif, 2011).

properties

IUPAC Name

methyl 4-(4-chlorophenyl)-2-[(2-cyanoacetyl)amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S/c1-21-15(20)13-11(9-2-4-10(16)5-3-9)8-22-14(13)18-12(19)6-7-17/h2-5,8H,6H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKOTDRVGQOQNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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